molecular formula C9H9BrO2 B2708204 2-(2-Bromo-3-methylphenyl)acetic acid CAS No. 248920-11-8

2-(2-Bromo-3-methylphenyl)acetic acid

Cat. No.: B2708204
CAS No.: 248920-11-8
M. Wt: 229.073
InChI Key: JZMWDWZVHXNEEF-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis

The strategic placement of the bromo, methyl, and acetic acid functional groups on the phenyl ring makes 2-(2-Bromo-3-methylphenyl)acetic acid a valuable precursor in the synthesis of a variety of organic compounds. Phenylacetic acid and its derivatives are known to be key components in numerous biologically active molecules and pharmaceuticals. The presence of the bromine atom allows for a range of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

A notable application of this compound is in the preparation of intermediates for agrochemicals and pharmaceuticals. For instance, related 2-halogenomethylphenyl acetic acid derivatives are crucial intermediates in the synthesis of strobilurin fungicides, a major class of agricultural antifungals. google.com While direct large-scale synthesis of commercial products using this compound is not extensively documented in publicly available literature, its structural motif is found in molecules explored in medicinal chemistry. For example, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which could potentially be synthesized from related precursors, have been investigated for their antibacterial activities. nih.gov The acetic acid side chain offers a handle for various transformations, including amidation and esterification, further expanding its synthetic utility.

Retrosynthetic Considerations for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, several disconnection approaches can be envisioned, primarily focusing on the formation of the C-C bond of the acetic acid moiety and the introduction of the substituents on the aromatic ring.

Key Disconnections and Synthons:

A primary retrosynthetic disconnection involves breaking the bond between the phenyl ring and the acetic acid side chain. This leads to a 2-bromo-3-methylphenyl synthon and a carboxymethyl synthon.

Route A: From 2-Bromo-3-methyltoluene: A plausible synthetic pathway starts from the readily available 2-bromo-3-methyltoluene. This precursor can be subjected to benzylic bromination followed by cyanation and subsequent hydrolysis of the resulting nitrile to afford the target acetic acid. Alternatively, direct carboxylation of a lithiated or Grignard reagent derived from the benzyl (B1604629) bromide can be employed.

Route B: From 2-Bromo-3-methylacetophenone via the Willgerodt-Kindler Reaction: Another strategic approach involves the Willgerodt-Kindler reaction. chemspider.comamericanelements.com This reaction allows for the conversion of an aryl methyl ketone (in this case, 2-bromo-3-methylacetophenone) into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. This method is particularly useful for migrating a carbonyl group to the terminal position of an alkyl chain. The required 2-bromo-3-methylacetophenone can be synthesized from 2-bromo-3-methyltoluene via Friedel-Crafts acylation.

Synthesis of the Starting Material (2-Bromo-3-methyltoluene):

The synthesis of the key precursor, 2-bromo-3-methyltoluene, can be achieved through electrophilic aromatic substitution on m-toluidine (B57737). Diazotization of m-toluidine followed by a Sandmeyer reaction with cuprous bromide would introduce the bromine atom ortho to the methyl group.

Overview of Research Trajectories and Future Perspectives

The research landscape for substituted phenylacetic acids, including this compound, is continually evolving, driven by the demand for novel molecules with specific biological activities and material properties.

Future perspectives for compounds like this compound are promising. As our understanding of biological targets deepens, the demand for tailored molecular structures will increase. The unique substitution pattern of this molecule may prove advantageous in designing selective inhibitors or modulators of enzymes and receptors. Furthermore, the exploration of its utility in the synthesis of novel materials, such as organic light-emitting diodes (OLEDs) or functional polymers, represents an emerging and exciting research avenue. The continued development of novel synthetic methods will undoubtedly unlock new possibilities for the application of this versatile chemical entity.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
CAS Number 248920-11-8
Appearance Solid (form may vary)
Canonical SMILES CC1=C(C(=CC=C1)CC(=O)O)Br
InChI Key JZMWDWZVHXNEEF-UHFFFAOYSA-N

Synthetic Pathways to this compound: An Analytical Overview

The synthesis of specifically substituted phenylacetic acid derivatives, such as this compound, is a critical task in organic chemistry, providing key intermediates for pharmaceuticals and materials science. The arrangement of substituents on the aromatic ring—in this case, a bromine atom and a methyl group in a 1,2,3-trisubstituted pattern relative to the acetic acid side chain—requires careful strategic planning. This article explores the primary synthetic methodologies for obtaining this compound, focusing on the formation of the arylacetic acid core, the introduction of the bromine substituent, and integrated multi-step approaches from various precursors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-3-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMWDWZVHXNEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248920-11-8
Record name 2-(2-bromo-3-methylphenyl)acetic acid
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Chemical Reactivity and Transformation Pathways of 2 2 Bromo 3 Methylphenyl Acetic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic chemistry, participating in numerous well-established reactions. These transformations allow for the modification of the acid into esters, amides, and alcohols, or its complete removal through decarboxylation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 2-(2-bromo-3-methylphenyl)acetic acid into esters and amides is a fundamental transformation. Esterification is commonly achieved by reacting the acid with an alcohol in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid. This Fischer esterification is an equilibrium-driven process. Alternatively, for milder conditions, the acid can be treated with diazomethane (B1218177) to yield the corresponding methyl ester. researchgate.net

Amidation typically requires activation of the carboxylic acid, as direct reaction with amines is generally slow. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

ReactionReagentsProduct Type
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Ester
Amidation 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂, R₂NH)Amide

Decarboxylation and Decarboxylative Functionalization Reactions

Decarboxylation involves the removal of the carboxyl group, releasing carbon dioxide. This can be achieved through thermal or catalytic methods, or as part of a process that replaces the carboxyl group with another functional group, such as a halogen.

The thermal decarboxylation of arylacetic acids like this compound typically requires high temperatures to proceed. usgs.gov The reaction results in the formation of the corresponding methyl-substituted aryl bromide, in this case, 1-bromo-2,3-dimethylbenzene. The rate of this reaction is influenced by the stability of the carbanionic intermediate formed upon CO₂ loss. usgs.gov

Catalytic decarboxylation offers a milder alternative. Various metal catalysts, particularly those based on copper, have been shown to facilitate the oxidative decarboxylation of arylacetic acids. chemrevlett.com These reactions often proceed in the presence of an oxidant, such as molecular oxygen, and can lead to the formation of aldehydes or ketones under specific conditions. chemrevlett.comresearchgate.net

MethodConditionsProduct
Thermal Decarboxylation High Temperature (e.g., 200-300°C)1-Bromo-2,3-dimethylbenzene
Catalytic Oxidative Decarboxylation Copper or Iron Catalyst, Oxidant (e.g., O₂, (n-Bu)₄NIO₄)2-Bromo-3-methylbenzaldehyde

Decarboxylative halogenation, also known as halodecarboxylation, replaces the carboxylic acid group with a halogen atom. acs.org A classic example is the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with a halogen, such as bromine. nih.gov In the case of this compound, this would involve conversion to its silver salt followed by reaction with bromine to yield 1-bromo-2-(bromomethyl)-3-methylbenzene. This process proceeds through a radical mechanism. acs.orgnih.gov This method is a powerful tool for synthesizing organic halides from readily available carboxylic acids. nih.gov

Reduction to Alcohol and Further Derivatization

The carboxylic acid functionality can be readily reduced to a primary alcohol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (THF) are commonly employed for this transformation. The reaction proceeds via a hydride attack on the carbonyl carbon, ultimately yielding 2-(2-bromo-3-methylphenyl)ethanol after an aqueous workup. Borane (BH₃) complexes, such as BH₃·THF, are also effective and offer a milder alternative that can be more selective in the presence of other reducible functional groups. The resulting primary alcohol is a versatile intermediate that can undergo further derivatization, such as oxidation to the corresponding aldehyde or conversion to alkyl halides.

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of this compound is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring, replacing the bromine atom. nih.govresearchgate.net

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. wikipedia.org This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. wikipedia.orgorganic-chemistry.orgresearchgate.net This provides a direct route to N-aryl amines derived from this compound.

The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. organic-chemistry.org This palladium-catalyzed reaction typically involves a base and proceeds via a syn-addition of the aryl group and the palladium to the double bond, followed by a syn-elimination of a palladium hydride species. organic-chemistry.orgodinity.comuwindsor.ca This reaction is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds.

Coupling ReactionCoupling PartnerCatalyst/Ligand System (Typical)Product Type
Suzuki-Miyaura Boronic Acid/Ester (R-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂ / SPhosBiaryl or Alkyl-Aryl Compound
Buchwald-Hartwig Amine (RNH₂, R₂NH)Pd₂(dba)₃ / BINAP, XPhosAryl Amine
Heck Reaction Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂ / P(o-tol)₃Substituted Alkene

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are powerful tools for constructing C-C bonds, and the aryl bromide moiety of this compound makes it an excellent substrate for such transformations. These reactions typically involve a transition metal catalyst, most commonly palladium, which facilitates the coupling between the aryl bromide and an organometallic partner.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming biaryl structures and other C(sp²)–C(sp²) bonds. The reaction pairs an organoboron reagent (typically a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. For a substrate like this compound, this reaction allows for the substitution of the bromine atom with a wide variety of aryl or vinyl groups.

The general mechanism involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. The presence of the free carboxylic acid can be compatible with Suzuki coupling conditions, although in some cases, protection as an ester may be beneficial to avoid potential side reactions or catalyst inhibition. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction for specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst / Precatalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ PPh₃ K₃PO₄ Dioxane/H₂O 80-100
Pd₂(dba)₃ SPhos K₂CO₃ Toluene 100
PdCl₂(dppf) (none) Na₂CO₃ DMF/H₂O 90
Pd(OH)₂ (none) K₃PO₄ Ethanol/H₂O 65

This table presents generalized conditions for Suzuki-Miyaura reactions involving aryl bromides. Specific conditions for this compound would require experimental optimization.

Beyond the Suzuki-Miyaura reaction, the aryl bromide of this compound is amenable to other palladium-catalyzed cross-couplings.

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond by reacting the aryl bromide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. The reaction is valuable for synthesizing arylalkynes, which are versatile intermediates in organic synthesis. Given the presence of the carboxylic acid, copper-free Sonogashira protocols may be advantageous to minimize potential side reactions.

The Negishi coupling involves the reaction of an organozinc reagent with the aryl bromide, catalyzed by a nickel or palladium complex. A key advantage of the Negishi coupling is the high functional group tolerance and reactivity of organozinc reagents. This method can be used to form C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. The organozinc reagent would first need to be prepared, typically from an organolithium or Grignard reagent, before being used in the palladium-catalyzed coupling step with this compound (or its ester).

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Organometallic Reagent Bond Formed (with Aryl Bromide) Key Features
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) C(sp²)–C(sp²), C(sp²)–C(sp³) Stable, commercially available reagents; tolerant of many functional groups.
Sonogashira Terminal Alkyne (R-C≡CH) C(sp²)–C(sp) Direct synthesis of arylalkynes; often uses a Cu(I) co-catalyst.
Negishi Organozinc (e.g., R-ZnX) C(sp²)–C(sp²), C(sp²)–C(sp³), C(sp²)–C(sp) Highly reactive nucleophiles; broad scope and high functional group tolerance.

This table outlines general features of these coupling reactions as they would apply to an aryl bromide substrate.

Copper-mediated couplings, such as the Ullmann reaction, represent some of the earliest methods for forming carbon-carbon and carbon-heteroatom bonds. The classical Ullmann biaryl synthesis involves the self-coupling of two aryl halide molecules in the presence of stoichiometric copper metal at high temperatures. Modern variations often use catalytic amounts of soluble copper salts and ligands, allowing for milder reaction conditions and broader substrate scope, including cross-coupling reactions.

For a substrate like this compound, copper-catalyzed methods could be employed for C-O (Ullmann condensation), C-N (Goldberg reaction), or C-S bond formation, coupling the aryl bromide with alcohols, amines, or thiols, respectively. While often requiring harsher conditions than their palladium-catalyzed counterparts, copper-mediated reactions can be a cost-effective alternative and may offer complementary reactivity.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) at positions ortho and/or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

The compound this compound lacks strong electron-withdrawing groups on the aromatic ring. The methyl group is weakly electron-donating, and the acetic acid group is weakly deactivating. Therefore, the aromatic ring is not sufficiently activated for a classical SNAr reaction to occur under standard conditions. Displacement of the bromine atom by common nucleophiles via the SNAr pathway is generally not a feasible transformation for this specific molecule. Alternative mechanisms, such as those proceeding through a benzyne intermediate, would require extremely strong basic conditions and are beyond the scope of this discussion.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The formation of highly nucleophilic organometallic intermediates, such as Grignard reagents (organomagnesium halides) and organolithiums, is a fundamental transformation for organic halides.

Grignard Reagent Formation: A Grignard reagent is typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The resulting organomagnesium compound effectively reverses the polarity of the carbon atom, turning it from an electrophilic site into a powerful nucleophile and strong base.

However, the direct formation of a Grignard reagent from this compound is problematic. Grignard reagents are highly basic and will react readily with acidic protons. The carboxylic acid proton (pKa ≈ 4-5) is far more acidic than the protons of water or alcohols and would be instantly deprotonated by any Grignard reagent formed. This would consume the reagent and prevent its use in subsequent reactions.

To circumvent this issue, the carboxylic acid group must first be protected. Conversion to an ester, such as a methyl or ethyl ester, would allow for the successful formation of the Grignard reagent from the aryl bromide. This protected Grignard reagent could then be used in standard reactions, such as additions to aldehydes, ketones, or carbon dioxide, followed by deprotection of the ester to reveal the carboxylic acid.

Organolithium Formation: Similarly, organolithium reagents can be formed from aryl bromides, typically through lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. Like Grignard reagents, organolithiums are extremely strong bases and potent nucleophiles. The same limitation applies: the acidic proton of the carboxylic acid is incompatible with the organolithium. Therefore, protection of the carboxylic acid as an ester or another suitable group is a prerequisite for forming the corresponding organolithium intermediate.

Transformations Involving the Methyl Group and Aromatic Ring

The methyl group and the aromatic ring itself provide additional sites for chemical modification.

The benzylic protons of the methyl group are susceptible to radical reactions. Benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This reaction selectively replaces a benzylic hydrogen with a bromine atom, yielding 2-(2-bromo-3-(bromomethyl)phenyl)acetic acid. This new benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

The methyl group can also be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under harsh conditions. This would transform the starting material into 2-bromo-1,3-benzenedicarboxylic acid. Milder and more selective oxidation methods can also convert the methyl group into an aldehyde. The specific outcome depends heavily on the chosen oxidant and reaction conditions.

The aromatic ring itself, while containing a deactivating bromine and a weakly activating methyl group, could potentially undergo further electrophilic aromatic substitution (e.g., nitration, halogenation). The directing effects of the existing substituents would guide the position of the incoming electrophile, although such reactions can sometimes lead to mixtures of isomers.

Benzylic Functionalization Reactions

The methylene (B1212753) group adjacent to the phenyl ring (the benzylic position) is a key site for chemical modification due to the resonance stabilization of intermediates, such as radicals and carbocations, by the aromatic ring.

Detailed research has shown that benzylic C-H bonds are relatively weak, making them susceptible to reactions like free-radical bromination. This is often achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. For this compound, this would lead to the introduction of a bromine atom at the benzylic carbon, yielding 2-bromo-2-(2-bromo-3-methylphenyl)acetic acid. This transformation serves as a gateway to further synthetic manipulations, as the newly introduced bromine can be displaced by various nucleophiles.

Another significant benzylic functionalization is oxidation. Strong oxidizing agents can convert the benzylic methylene group into a carbonyl group. Depending on the reaction conditions, this could potentially lead to the formation of (2-bromo-3-methylphenyl)glyoxylic acid or, with further oxidation and decarboxylation, 2-bromo-3-methylbenzoic acid. The synthesis of substituted phenylacetic acids can also be achieved through methods like the Willgerodt-Kindler reaction, starting from the corresponding acetophenones.

Reaction Type Reagents Potential Product
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator2-Bromo-2-(2-bromo-3-methylphenyl)acetic acid
Benzylic OxidationStrong Oxidizing Agents (e.g., KMnO4, H2CrO4)(2-Bromo-3-methylphenyl)glyoxylic acid

Ring Modification and Rearrangement Reactions

The structure of this compound allows for the possibility of intramolecular reactions leading to ring formation, as well as various molecular rearrangements.

Intramolecular Cyclization:

The presence of the carboxylic acid group and the ortho-bromo substituent opens up pathways for intramolecular cyclization. For instance, under conditions that promote the formation of an acyl radical or a related reactive intermediate, it is conceivable that the side chain could attack the aromatic ring, displacing the bromine atom to form a new ring system. Such reactions are often mediated by transition metals or radical initiators. A potential product of such a reaction could be a derivative of indanone or a related heterocyclic compound, depending on the specific reaction conditions and the fate of the intermediate species. Base-promoted intramolecular additions have been shown to be an effective method for creating bicyclic structures.

Rearrangement Reactions:

Phenylacetic acid and its derivatives can undergo various rearrangement reactions. For example, the Arndt-Eistert synthesis, which is a method for homologating carboxylic acids, involves a key Wolff rearrangement step. While this is a reaction of a derivative of the carboxylic acid, it highlights the potential for rearrangements involving the acetic acid side chain.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-(2-Bromo-3-methylphenyl)acetic acid" in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern of the phenyl ring and the presence of the acetic acid moiety.

In ¹H NMR, the aromatic protons typically appear as a multiplet, with their specific chemical shifts and coupling patterns being highly sensitive to the positions of the bromo and methyl groups. The methylene (B1212753) (-CH₂) protons of the acetic acid side chain are expected to appear as a singlet, while the acidic proton of the carboxyl group (-COOH) would present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum. The signals for the aromatic carbons are spread out based on the electronic effects of the substituents.

NMR is also pivotal in monitoring reaction progress and analyzing complex mixtures. For instance, during the synthesis of this compound, NMR can be used to track the disappearance of starting material signals and the appearance of product signals, allowing for the optimization of reaction conditions. In mechanistic studies, NMR can help identify transient intermediates or byproducts, providing a deeper understanding of the reaction pathway. The integration of signals in ¹H NMR allows for the quantitative analysis of components in a mixture. In studies of related acetic acid derivatives, NMR has been used to investigate phenomena such as dimerization in the gas phase, which influences the observed chemical shifts. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH) 10.0 - 12.0 (broad s) ~175.0
Methylene (-CH₂) ~3.7 (s) ~40.0
Aromatic C-Br - ~124.0
Aromatic C-CH₃ - ~138.0
Aromatic C-CH₂ - ~135.0
Aromatic C-H 7.0 - 7.5 (m) 127.0 - 132.0
Methyl (-CH₃) ~2.4 (s) ~20.0

Note: These are approximate values and can vary based on solvent and experimental conditions.

X-ray Diffraction (XRD) for Solid-State Structure and Intermolecular Interactions

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For "this compound," an XRD analysis would reveal critical information about its molecular geometry, conformation, and the nature of intermolecular interactions that govern its crystal packing.

An XRD study would precisely measure bond lengths, bond angles, and torsion angles. For instance, it would define the dihedral angle between the plane of the phenyl ring and the carboxylic acid group. researchgate.net In related structures, this angle is often significant, indicating a non-coplanar arrangement. nih.gov Furthermore, the analysis of C-C-C bond angles within the phenyl ring can reflect the electronic properties of the substituents; electron-withdrawing groups like bromine tend to slightly increase the internal bond angle at the point of substitution. nih.gov

Table 2: Representative Crystal Data for a Structurally Similar Compound (2-(3-Bromo-4-methoxyphenyl)acetic acid)

Parameter Value Reference
Chemical Formula C₉H₉BrO₃ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 12.5022 (4) nih.gov
b (Å) 8.2690 (2) nih.gov
c (Å) 9.0199 (3) nih.gov
β (°) 93.573 (1) nih.gov
V (ų) 930.67 (5) nih.gov
Z 4 nih.gov

Note: This data is for a related compound and serves as an example of typical XRD parameters.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a powerful technique for identifying functional groups and probing the conformational characteristics of molecules.

The FT-IR spectrum of "this compound" would be dominated by absorptions corresponding to the carboxylic acid group. A very broad absorption band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration gives rise to a very strong and sharp absorption band, usually found between 1680-1710 cm⁻¹ for such dimers.

Other key vibrations include the C-O stretching and O-H in-plane bending of the carboxyl group, aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information. While the O-H stretch is weak in the Raman spectrum, the C=O stretch and the aromatic ring vibrations are typically strong. This allows for unambiguous confirmation of the key structural features. Computational studies on related molecules, such as (2-methylphenoxy)acetic acid, have been used in conjunction with experimental data to perform detailed assignments of vibrational modes. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical FT-IR Wavenumber (cm⁻¹) Typical Intensity
O-H stretch (in dimer) 2500 - 3300 Broad, Strong
Aromatic C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch 2850 - 3000 Medium
C=O stretch (in dimer) 1680 - 1710 Very Strong
Aromatic C=C stretch 1450 - 1600 Medium-Strong
C-O stretch / O-H bend 1210 - 1440 Medium

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For "this compound" (C₉H₉BrO₂), the molecular weight is approximately 229.07 g/mol . nih.gov A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum: one for the molecule containing ⁷⁹Br (M) and another, equally intense peak for the molecule containing ⁸¹Br (M+2). This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern upon ionization can also provide structural confirmation. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da) from the molecular ion. The resulting fragment ions can provide further evidence for the core structure. In reaction monitoring, MS can be used to follow the formation of the desired product by detecting its molecular ion, confirming the success of a synthetic step.

Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, HPLC-MS for reaction analysis)

Chromatographic techniques are essential for separating "this compound" from starting materials, reagents, and byproducts, thereby assessing its purity and enabling its isolation.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup, is well-suited for the analysis of this polar, non-volatile compound. sielc.com A typical method would use a C18 stationary phase with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. sielc.com Detection is commonly achieved using a UV detector, as the phenyl ring is a strong chromophore. Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the confirmation of the molecular weight of the eluted peak, providing a high degree of confidence in peak identification. nih.gov This is particularly useful for analyzing complex reaction mixtures where multiple components may have similar retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it typically requires derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) to prevent peak tailing and improve chromatographic performance. researchgate.net This derivatization step, often achieved with reagents like diazomethane (B1218177) or acidic methanol, converts the polar acid into a less polar ester that is more amenable to GC analysis. researchgate.net GC-MS provides excellent separation efficiency and allows for the identification of components based on both their retention time and their mass spectrum.

Table 4: Mentioned Compounds

Compound Name
This compound
2-(3-Bromo-4-methoxyphenyl)acetic acid
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid
(2-methylphenoxy)acetic acid
Diazomethane
Methanol

Theoretical and Computational Chemistry Studies of 2 2 Bromo 3 Methylphenyl Acetic Acid

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms (geometry) and the distribution of electrons (electronic structure) in a molecule. The most stable arrangement, known as the optimized geometry, corresponds to the lowest energy state on the potential energy surface. Understanding these properties is the first step in analyzing a molecule's reactivity and behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. anubooks.comlongdom.org Instead of calculating the complex wave function of a molecule, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties of the system can be derived. longdom.org This approach offers an excellent compromise between computational cost and accuracy, making it a popular choice for routine calculations of molecular structures, reaction energies, and spectroscopic properties. nih.govnih.gov

In a hypothetical DFT study of 2-(2-Bromo-3-methylphenyl)acetic acid, researchers would:

Select a Functional: Choose an appropriate exchange-correlation functional (e.g., B3LYP, PBE0) which is a key component of DFT that approximates the quantum mechanical interactions between electrons. mdpi.com

Select a Basis Set: Choose a basis set (e.g., 6-311++G(d,p)) which is a set of mathematical functions used to build the molecular orbitals.

Geometry Optimization: Perform a geometry optimization to find the lowest-energy conformation of the molecule. This would yield precise data on bond lengths, bond angles, and dihedral angles between the atoms.

Frequency Calculation: Following optimization, a frequency calculation is typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its vibrational spectra (IR and Raman).

The results would provide a detailed picture of the molecule's 3D shape, including the orientation of the acetic acid group relative to the substituted phenyl ring.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other methods exist for quantum chemical calculations, each with its own balance of accuracy and computational expense.

Ab Initio Methods: The term "ab initio" translates to "from the beginning." These methods use the fundamental laws of quantum mechanics and physical constants without incorporating experimental data or empirical parameters. ijrei.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) fall into this category. longdom.org While highly accurate, especially at higher levels of theory, ab initio calculations are computationally very demanding and are often reserved for smaller molecules. nih.gov

Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data or high-level ab initio calculations. ijrei.com This parameterization makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems. nih.gov However, their accuracy is dependent on whether the molecule under study is similar to the molecules used to develop the parameters.

A comprehensive study might compare the geometry optimized by DFT with results from these other methods to ensure the reliability of the predicted structure.

Molecular Orbital Theory and Electron Density Analysis

Once the geometry is optimized, further analysis can reveal deeper insights into the molecule's electronic characteristics, which are key to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org

HOMO: This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or base. The energy of the HOMO is related to the molecule's ionization potential. youtube.comresearchgate.net

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile or acid. The energy of the LUMO is related to the electron affinity. youtube.comresearchgate.net

The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical indicator of chemical reactivity and stability. numberanalytics.com A small gap suggests that the molecule can be easily excited, indicating higher reactivity. A large gap implies greater stability. numberanalytics.com For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying which atoms are most involved in electron donation and acceptance, thereby predicting the most likely sites for nucleophilic and electrophilic attack. youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Parameters This table illustrates the type of data that would be generated from an FMO analysis. The values are for explanatory purposes only.

Parameter Description Expected Value (Arbitrary Units)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and two-center bonds. uni-muenchen.denumberanalytics.comwikipedia.org This method allows for a quantitative analysis of electron delocalization and donor-acceptor interactions within the molecule. uni-muenchen.de

A key part of NBO analysis is the examination of stabilization energies (E(2)) using second-order perturbation theory. uni-muenchen.de These energies quantify the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A large E(2) value indicates a strong electronic delocalization, which contributes to the molecule's stability. For this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs on the oxygen or bromine atoms into antibonding orbitals of the phenyl ring or carboxylic group. researchgate.net

Table 2: Hypothetical NBO Analysis of Donor-Acceptor Interactions This table illustrates the type of data that would be generated from an NBO analysis. "LP" denotes a lone pair, and "π" denotes an antibonding pi orbital. The values are for explanatory purposes only.*

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O1) π* (C=O) 35.5
LP (Br) π* (C-Cring) 5.2

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.orglibretexts.org It is generated by calculating the electrostatic potential at different points on the electron density surface. ucsb.edu The map is color-coded to indicate different regions of charge:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. libretexts.org

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. libretexts.org

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, highlighting them as sites for electrophilic attack and hydrogen bond acceptance. A positive potential (blue) would be expected around the acidic hydrogen of the hydroxyl group, identifying it as the primary site for deprotonation and hydrogen bond donation. The map would provide a comprehensive, visual guide to the molecule's reactive sites and intermolecular interaction preferences. numberanalytics.comdeeporigin.com

Intermolecular Interaction Analysis in Crystal Packing and Solution

The arrangement of molecules in a crystal lattice and their behavior in solution are governed by a complex network of non-covalent interactions. Computational methods allow for the detailed exploration and quantification of these forces.

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. nih.gov By mapping properties onto this unique molecular surface, researchers can gain a comprehensive understanding of the crystal packing environment.

The Hirshfeld surface is typically mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii. nih.govmdpi.com

Interaction TypeHypothetical Contribution (%)Description
H···H~45%Represents the most abundant type of contact, arising from the numerous hydrogen atoms on the periphery of the molecule.
C···H/H···C~18%Corresponds to interactions between carbon and hydrogen atoms, often associated with weak C-H···π interactions.
O···H/H···O~15%Highlights the significant role of hydrogen bonding involving the carboxylic acid group's oxygen and hydrogen atoms.
Br···H/H···Br~12%Indicates contacts involving the bromine atom, which can participate in halogen bonding or other weak interactions. nih.gov
C···C~6%Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. iucr.org
Other~4%Includes minor contributions from other contacts like Br···O, Br···C, etc.

The crystal structure and solution-phase aggregation of this compound are significantly influenced by hydrogen bonding and π-stacking interactions. nih.gov The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. In the solid state, it is common for carboxylic acids to form dimeric structures through strong O-H···O hydrogen bonds between two molecules.

Pi-stacking (π-π) interactions occur between the aromatic phenyl rings of adjacent molecules. researchgate.net These interactions are crucial for the assembly of many aromatic compounds. researchgate.net In the crystal packing of this compound, molecules may arrange in a parallel-displaced or T-shaped manner to maximize these favorable π-π interactions, contributing significantly to the cohesion of the crystal lattice. acs.org The interplay between strong hydrogen bonds and weaker π-stacking dictates the final supramolecular architecture. rsc.org

Global and Local Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. These indices help predict how a molecule will behave in a chemical reaction. scielo.org.mx

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity. researchgate.net The table below presents hypothetical, yet representative, values for these global descriptors for this compound, calculated at a typical DFT level of theory. researchgate.net

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.85
LUMO EnergyELUMO--1.20
Energy GapΔEELUMO - EHOMO5.65
Chemical Hardnessη(ELUMO - EHOMO) / 22.825
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.025
Electrophilicity Indexωμ2 / 2η2.86

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions , identify the most reactive sites within the molecule. researchgate.netwikipedia.org The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. scm.com

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed). mdpi.com

f0(r): Predicts sites for radical attack.

By condensing these values onto individual atoms, one can rank the atomic sites by their susceptibility to different types of attack, providing a powerful tool for predicting regioselectivity in chemical reactions. researchgate.netnumberanalytics.com

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. digitellinc.com By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. This pathway includes key structures such as intermediates and, most importantly, transition states.

A transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction. Locating the precise geometry and energy of a transition state allows for the calculation of the activation energy (Ea), which is the primary determinant of the reaction rate.

For this compound, computational modeling could be used to study various reactions, such as esterification of the carboxylic acid, nucleophilic aromatic substitution of the bromine atom, or reactions involving the activated methylene (B1212753) group. For a given reaction, quantum mechanical methods like DFT would be employed to:

Optimize the geometries of the reactants, products, and any intermediates.

Search for the transition state structure connecting reactants and products.

Confirm the transition state by frequency calculations (it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

These computational studies provide a molecular-level picture of the reaction mechanism that is often difficult to obtain through experimental means alone, offering valuable insights into the factors that control chemical transformations. princeton.edursc.orgosti.gov

Applications of 2 2 Bromo 3 Methylphenyl Acetic Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The unique arrangement of functional groups on 2-(2-Bromo-3-methylphenyl)acetic acid makes it an ideal starting material for constructing sophisticated molecular architectures. The bromine atom and the carboxylic acid moiety are key reactive handles that enable chemists to elaborate the structure through various coupling and cyclization reactions.

Phenylacetic acid derivatives are recognized as crucial precursors for the synthesis of larger polyaromatic systems. The aromatic ring of this compound can be functionalized through cross-coupling reactions, particularly at the carbon-bromine bond. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allow for the attachment of additional aryl or vinyl groups, effectively extending the aromatic system. mdpi.cominventivapharma.com

A multi-step synthesis starting from related phenylacetic acid precursors can yield complex structures like 2-[(3,4,5-triphenyl)phenyl]acetic acid. mdpi.com This process demonstrates a general strategy where the initial phenylacetic acid core is systematically built upon to create highly substituted polyaromatic compounds. The acetic acid side chain can also be manipulated or removed after the core polyaromatic structure has been assembled.

Table 1: Example of Phenylacetic Acid as a Precursor for a Polyaromatic System

Precursor Derivative Key Transformation Resulting Polyaromatic Scaffold

Data sourced from a multi-step synthesis pathway demonstrating the construction of complex molecules from phenylacetic acid derivatives. mdpi.com

The structure of this compound is well-suited for the synthesis of heterocyclic compounds, which are core components in many areas of chemical science. The presence of both a bromine atom and a carboxylic acid group on adjacent positions of the phenyl ring facilitates intramolecular cyclization reactions to form new rings containing heteroatoms like nitrogen, oxygen, or sulfur.

Research on the analogous compound, 2-(2-Bromophenyl)acetic acid, shows its application in synthesizing a variety of heterocyclic systems, including quinoxalinediones, quinolones, and benzodiazepine (B76468) derivatives. nih.gov The synthetic strategy often involves reacting the carboxylic acid group to form an amide or ester, followed by a cyclization step that utilizes the bromo-substituent. Furthermore, α-aryl malonates, which can be derived from aryl halides, serve as key intermediates in the synthesis of heterocycles such as benzodiazepines and isoquinolines. researchgate.net Palladium-catalyzed Suzuki coupling reactions are an effective method for creating the necessary carbon-carbon bonds to build these heterocyclic frameworks. inventivapharma.com

Table 2: Heterocyclic Systems Synthesized from Phenylacetic Acid Precursors

Precursor Type Heterocyclic Compound Class Synthetic Methodologies
2-Bromophenylacetic acid derivatives Quinoxalinediones, Benzodiazepines Cyclization reactions nih.gov
Substituted Phenylacetic acids 5-membered heterocyles Palladium-catalyzed Suzuki coupling inventivapharma.com

Role in the Development of Novel Organic Materials

The functional groups inherent to this compound provide opportunities for its incorporation into functional organic materials, where its structural features can impart specific physical or chemical properties.

Molecules containing both a polymerizable functional group and a tunable aromatic core are valuable as monomers for creating specialty polymers. The carboxylic acid group of this compound can participate in condensation polymerization reactions to form polyesters or polyamides. The substituted phenyl ring becomes a pendant group along the polymer backbone, influencing the material's thermal stability, solubility, and optical properties. The bromine atom offers a site for post-polymerization modification, allowing for the introduction of further functionalities to fine-tune the polymer's characteristics.

The synthesis of organic dyes and pigments often relies on the construction of extended π-conjugated systems, which are responsible for their color. The substituted benzene (B151609) ring in this compound acts as a chromophore. The reactive sites—the carboxylic acid and the bromine atom—allow this molecule to be chemically integrated into larger conjugated structures. For instance, the bromine atom can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions) to link the phenyl ring with other aromatic or unsaturated systems, thereby extending the π-conjugation and shifting the absorption of light into the visible spectrum. The carboxylic acid group can be used to improve solubility or to anchor the dye molecule to a substrate.

Utilization in Catalysis and Ligand Design

The design of effective catalysts and ligands requires molecules with well-defined steric and electronic properties. This compound possesses structural features that make it a candidate for use in developing new catalytic systems.

The carboxylic acid group can act as an anchoring point, allowing the molecule to be attached to a metal center or a solid support, such as a metal-organic framework (MOF). nih.gov The substituted phenyl ring serves as a rigid scaffold, and the bromo and methyl groups provide specific steric hindrance and electronic influence. These substituents can modulate the environment around a catalytic metal center, influencing the activity, selectivity, and stability of the catalyst. For example, the molecule could be converted into a phosphine (B1218219) ligand, where the substituents on the phenyl ring would play a crucial role in the ligand's coordination chemistry and its performance in catalytic reactions like cross-coupling or hydrogenation.

Table 3: Potential Roles of Functional Groups in Ligand and Catalyst Design

Functional Group Role in Catalysis/Ligand Design
Carboxylic Acid (-COOH) Anchoring group for attachment to metal centers or supports; can be modified into other coordinating groups. nih.gov
Bromine Atom (-Br) Site for further functionalization to build more complex ligand structures; provides specific electronic effects.
Methyl Group (-CH₃) Provides steric bulk to influence the selectivity of a catalytic reaction; imparts specific electronic properties.

Precursors for Chiral Ligands (e.g., phosphine ligands)

This compound serves as a promising scaffold for the synthesis of chiral ligands, particularly P-chiral phosphine ligands, which are pivotal in asymmetric catalysis. researchgate.nettcichemicals.com The synthesis of such ligands often relies on intermediates that can be stereoselectively manipulated and functionalized. researchgate.netnih.gov The structure of this compound offers two key reactive sites for elaboration into a chiral ligand: the aryl bromide and the carboxylic acid group.

A plausible synthetic strategy involves the modification of the acetic acid moiety and subsequent introduction of a phosphine group. For instance, the carboxylic acid can be reduced to the corresponding alcohol, 2-(2-bromo-3-methylphenyl)ethanol. This alcohol can then be converted into a suitable leaving group (e.g., a tosylate or mesylate). Nucleophilic substitution with a phosphide (B1233454) anion, such as lithium diphenylphosphide (LiPPh₂), would yield a phosphine ligand. Chirality can be introduced through the use of a chiral phosphine nucleophile or by resolving the final product.

Alternatively, the aryl bromide provides a direct handle for introducing the phosphorus atom. This can be achieved through a lithium-halogen exchange followed by quenching with a phosphorus electrophile like chlorodiphenylphosphine (B86185) (ClPPh₂). The adjacent methyl and modified acetic acid groups can enforce a specific conformation around the metal center when the resulting phosphine is used as a ligand, which is crucial for inducing enantioselectivity in catalytic reactions. The development of P-chiral phosphine ligands often utilizes phosphine-borane complexes as stable, crystalline intermediates that facilitate purification and handling. tcichemicals.com

Components in Metal-Organic Frameworks (MOFs) or Coordination Polymers

The design and synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers rely on the self-assembly of metal ions or clusters with organic linker molecules. researchgate.netresearchgate.net this compound possesses the essential structural features to act as a functional organic linker in the construction of these porous materials.

The primary coordinating group in this molecule is the carboxylic acid, which can readily bind to metal centers to form the framework structure. The phenylacetic acid core provides a rigid spacer, contributing to the formation of a stable and porous network. The true potential of this linker lies in its functionalization; the bromo and methyl groups on the phenyl ring would project into the pores of the resulting MOF. These functional groups can be used to fine-tune the properties of the material, such as:

Gas Sorption and Separation: The size and polarity of the bromo and methyl groups can influence the affinity of the MOF for specific gas molecules.

Catalysis: The functional groups can act as catalytic sites or as anchors for post-synthetic modification, where additional catalytic species are attached. imperial.ac.uk

Sensing: The specific interactions of analytes with the functionalized pores can lead to detectable changes in the MOF's properties, forming the basis of a chemical sensor.

The flexibility of the -CH₂- spacer between the phenyl ring and the carboxylate group can also lead to the formation of diverse and complex network topologies compared to more rigid linkers like terephthalic acid. researchgate.netrsc.org

Methodological Contributions in Organic Synthesis

Substrate in Novel Coupling Reactions

The aryl bromide functionality makes this compound a valuable substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond can be selectively activated by catalysts (typically palladium-based) to couple with various partners, allowing for significant molecular diversification. researchgate.netuzh.ch

Below is a table illustrating potential cross-coupling reactions using this compound as the substrate.

Reaction NameCoupling PartnerCatalyst/Reagents (Typical)Bond FormedProduct Type
Suzuki CouplingOrganoboron Reagent (e.g., Ar'-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)C-CBiaryl Acetic Acid
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N)C-CStilbene Acetic Acid Derivative
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-CAlkynylphenyl Acetic Acid
Buchwald-Hartwig AminationAmine (e.g., Aniline)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)C-NN-Arylphenyl Acetic Acid
Stille CouplingOrganostannane (e.g., Vinyltributyltin)Pd(PPh₃)₄, LiClC-CVinylphenyl Acetic Acid
C-H Activation/ArylationArene (e.g., Benzene)Pd(OAc)₂, Ligand, OxidantC-CBiaryl Acetic Acid

Exploration of Stereoselective Transformations

The methylene (B1212753) group (–CH₂–) alpha to the carboxylic acid in this compound is a key site for stereoselective transformations. Deprotonation at this position generates a prochiral enolate that can react with various electrophiles. By employing chiral reagents or catalysts, this reaction can be directed to favor the formation of one enantiomer over the other, a cornerstone of asymmetric synthesis. masterorganicchemistry.com

A prominent example of such a transformation is the direct enantioselective alkylation of arylacetic acids. nih.gov This method avoids the traditional multi-step process of attaching and removing a chiral auxiliary. In this approach, the arylacetic acid is treated with two equivalents of a strong base (like n-butyllithium) in the presence of a C₂-symmetric chiral amine. This forms a chiral lithium amide complex with the resulting enediolate. The chiral environment created by the lithium amide directs the subsequent attack of an electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in a highly enantiomerically enriched α-substituted arylacetic acid. nih.gov

The application of this methodology to this compound would allow for the synthesis of a variety of chiral α-substituted building blocks, which are valuable in pharmaceutical and materials science.

Electrophile (R-X)Potential Chiral ProductSignificance of Product
Methyl Iodide (CH₃-I)(R/S)-2-(2-Bromo-3-methylphenyl)propanoic acidCore structure in profen non-steroidal anti-inflammatory drugs (NSAIDs).
Allyl Bromide (CH₂=CHCH₂-Br)(R/S)-2-(2-Bromo-3-methylphenyl)pent-4-enoic acidVersatile intermediate for further functionalization via the alkene.
Benzyl (B1604629) Bromide (Bn-Br)(R/S)-2-(2-Bromo-3-methylphenyl)-3-phenylpropanoic acidPrecursor for complex natural product synthesis.
Isopropyl Iodide (i-Pr-I)(R/S)-2-(2-Bromo-3-methylphenyl)-3-methylbutanoic acidBuilding block for chiral ligands or peptidomimetics.

Q & A

Basic: What are reliable synthetic routes for preparing 2-(2-Bromo-3-methylphenyl)acetic acid?

Methodological Answer:
A common approach involves regioselective bromination of a substituted phenylacetic acid precursor. For example, analogous compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid are synthesized by brominating 4-methoxyphenylacetic acid with bromine in acetic acid . Adapting this method:

Start with 3-methylphenylacetic acid.

Brominate at the ortho position using bromine (Br₂) in glacial acetic acid under controlled conditions (room temperature, 1–2 hours).

Isolate the product via vacuum filtration and recrystallize from ethanol/water for purity .
Key Considerations: Monitor reaction progress via TLC and confirm regioselectivity using 1H NMR^1 \text{H NMR} (e.g., aromatic proton splitting patterns).

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 6.8–7.5 ppm) and the acetic acid side chain (δ 3.6–3.8 ppm for CH₂, δ 12–13 ppm for COOH).
    • 13C NMR^{13} \text{C NMR}: Confirm carbonyl (δ ~170 ppm) and brominated/methyl-substituted carbons .
  • X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL ) determines bond angles, torsion angles, and hydrogen-bonding motifs (e.g., R₂²(8) dimers common in carboxylic acids) .
  • Melting Point: Compare experimental values (e.g., 99–102°C for analogs ) to literature for purity assessment.

Advanced: How do electronic effects of substituents influence the molecular structure?

Methodological Answer:
Crystallographic data reveal electronic effects through bond angle distortions. For example:

  • Electron-withdrawing groups (Br): Increase adjacent C–C–C angles (e.g., 121.5° near Br vs. 118.2° near OMe in 2-(3-Bromo-4-methoxyphenyl)acetic acid) .
  • Steric effects: The methyl group at the 3-position may induce torsional strain, evident in dihedral angles between the phenyl ring and acetic acid moiety (e.g., 78.15° in similar compounds) .
    Experimental Design: Compare X-ray structures of analogs with varying substituents to isolate electronic vs. steric contributions.

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Case Example: Discrepancies in proton environments (NMR) vs. solid-state packing (X-ray) may arise from dynamic effects (e.g., rotation of the acetic acid group).
  • Resolution:
    • Perform variable-temperature NMR to detect conformational flexibility.
    • Use DFT calculations to model gas-phase vs. solid-state structures.
    • Cross-validate with IR spectroscopy (e.g., carbonyl stretching frequencies) .

Advanced: What strategies optimize regioselectivity in bromination reactions?

Methodological Answer:

  • Directed Bromination: Use substituents (e.g., methyl groups) to sterically or electronically guide bromine to the desired position.
  • Solvent Effects: Polar solvents (e.g., acetic acid) stabilize transition states for ortho substitution .
  • Catalysis: Explore Lewis acids (e.g., FeBr₃) to enhance selectivity. Validate outcomes via HPLC or GC-MS to quantify byproducts.

Advanced: How to analyze hydrogen-bonding networks in crystal lattices?

Methodological Answer:

  • Tools: Use SHELXL or OLEX2 for refinement. Generate hydrogen-bonding motifs (e.g., R₂²(8) dimers) via Mercury or PLATON .
  • Example: Centrosymmetric dimers in 2-(3-Bromo-4-methoxyphenyl)acetic acid form via O–H···O bonds (2.68 Å). Compare with analogs to assess substituent impact on packing .

Application: How is this compound used in medicinal chemistry research?

Methodological Answer:

  • Drug Intermediate: Acts as a precursor for antimitotic agents (e.g., Combretastatin A-4 analogs via Perkin condensation ).
  • Structure-Activity Studies: Modify the bromo/methyl groups to explore SAR in cancer cell line assays.
  • Biological Testing: Use in vitro models (e.g., tubulin polymerization inhibition) with purity ≥95% (HPLC-validated) .

Table 1: Crystallographic Data for Analogous Compounds

Parameter2-(3-Bromo-4-methoxyphenyl)acetic acid
Space GroupP21/cP2_1/c
a (Å)12.5022
b (Å)8.2690
c (Å)9.0199
β (°)93.573
V (ų)930.67
Z4
R-factor0.026

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